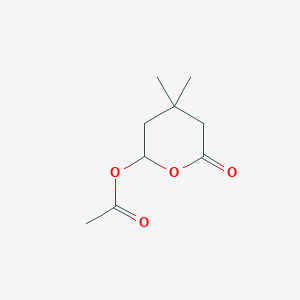
4,4-Dimethyl-6-oxooxan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-6-oxooxan-2-yl acetate is a chemical compound with the molecular formula C9H14O4 It is known for its unique structural features, which include a six-membered oxan ring with a ketone and an acetate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-oxooxan-2-yl acetate typically involves the reaction of 4,4-dimethyl-6-oxooxan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4,4-Dimethyl-6-oxooxan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides, depending on the nucleophile used.
科学研究应用
4,4-Dimethyl-6-oxooxan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4,4-Dimethyl-6-oxooxan-2-yl acetate exerts its effects involves interactions with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-6-oxooxan-2-ol: Similar structure but lacks the acetate group.
4,4-Dimethyl-6-oxooxan-2-yl chloride: Chloride derivative with different reactivity.
4,4-Dimethyl-6-oxooxan-2-yl methyl ether: Ether derivative with different solubility properties.
Uniqueness
4,4-Dimethyl-6-oxooxan-2-yl acetate is unique due to its combination of a ketone and an acetate group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
90664-78-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
(4,4-dimethyl-6-oxooxan-2-yl) acetate |
InChI |
InChI=1S/C9H14O4/c1-6(10)12-8-5-9(2,3)4-7(11)13-8/h8H,4-5H2,1-3H3 |
InChI 键 |
ACAVBNZSJADWNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC(CC(=O)O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


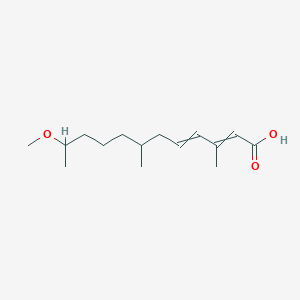
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
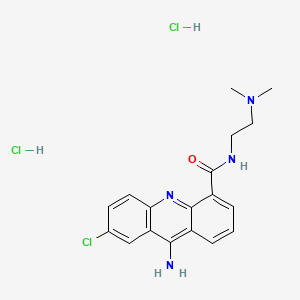

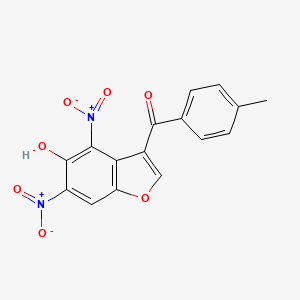
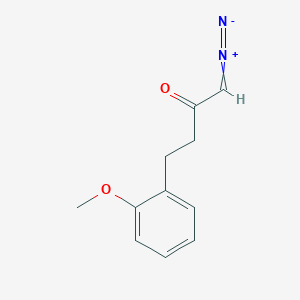
methanone](/img/structure/B14375190.png)

![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
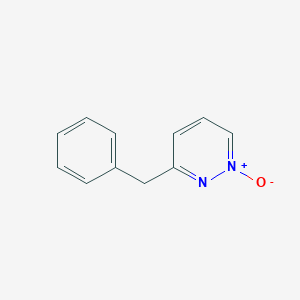
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
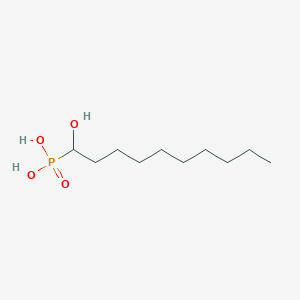
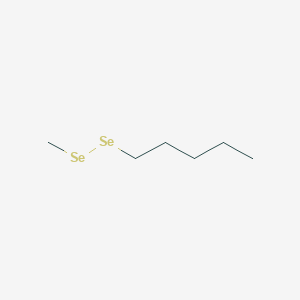
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
